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  • Product: 2-(trifluoromethyl)quinoline-3-carboxylic Acid
  • CAS: 587886-26-8

Core Science & Biosynthesis

Foundational

1H NMR spectrum of 2-(trifluoromethyl)quinoline-3-carboxylic acid

This technical guide details the structural elucidation of 2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 587886-26-8) via H NMR spectroscopy. It is designed for analytical chemists and drug discovery scientists, f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 587886-26-8) via


H NMR spectroscopy. It is designed for analytical chemists and drug discovery scientists, focusing on the causal relationship between the molecule's electronic environment and its spectral signature.

Technical Analysis: Structural Elucidation of 2-(Trifluoromethyl)quinoline-3-carboxylic Acid via H NMR

Introduction & Structural Context

2-(Trifluoromethyl)quinoline-3-carboxylic acid is a highly functionalized heterocyclic building block. Its NMR spectrum is defined by the interplay between the electron-deficient quinoline core and two strong electron-withdrawing groups (EWGs): the trifluoromethyl group (


) at position 2 and the carboxylic acid (

) at position 3.

Key Analytical Challenges:

  • Solubility: The rigid, planar aromatic system and polar acid group often require polar aprotic solvents (DMSO-d

    
    ) for adequate solubility and peak resolution.
    
  • Exchangeable Protons: The carboxylic proton is highly sensitive to water content and temperature.

  • Heteronuclear Coupling: Potential long-range coupling between

    
    F and 
    
    
    
    H nuclei can broaden signals, mimicking poor shimming.

Experimental Protocol (Self-Validating System)

To ensure reproducible data, the following protocol minimizes artifacts such as peak broadening or aggregation.

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    , 99.9% D) is the required solvent. Chloroform-d (CDCl
    
    
    ) is generally unsuitable due to poor solubility and dimerization of the acid group.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° excitation pulse) to prevent saturation of the acidic proton.

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated H4 proton and the acidic proton have longer 
    
    
    
    relaxation times; insufficient delay will reduce their integral accuracy.
  • Scans (NS): Minimum 16 scans for S/N > 100:1.

Spectral Analysis & Assignment Logic

The Diagnostic Singlet (H4)

The most distinct signal in the aromatic region is the proton at position 4.

  • Chemical Shift:

    
     8.90 – 9.20 ppm.
    
  • Multiplicity: Singlet (s).

  • Mechanistic Insight: H4 is located on the electron-deficient pyridine ring. It is deshielded by three additive factors:

    • Ring Current: The aromatic quinoline system.

    • Ortho-EWG: The carbonyl of the -COOH group at C3 exerts a strong deshielding anisotropic effect.

    • Para-Vacancy: There is no electron-donating group para to H4 to mitigate this deshielding.

  • 
    F Influence:  While H4 is separated from the 
    
    
    
    group by four bonds (
    
    
    ), the coupling is often small (< 1.5 Hz) and may appear as line broadening rather than a distinct quartet.
The Benzenoid Ring (H5–H8)

The protons on the benzene ring (positions 5, 6, 7, 8) typically form an ABCD or ABMX spin system, appearing between


 7.60 and 8.40 ppm.
  • H8 (Doublet, ~8.2–8.4 ppm): Deshielded due to the proximity of the nitrogen lone pair (peri-effect is minimal here, but inductive effects persist).

  • H5 (Doublet, ~8.1–8.3 ppm): Often distinct from H8. It experiences a "pseudo-peri" interaction with the H4 proton/substituents, though less pronounced than in 4-substituted quinolines.

  • H6 & H7 (Multiplets, ~7.7–8.0 ppm): These protons are the least deshielded aromatic signals, appearing as overlapping triplets or multiplets (ddd).

The Acidic Proton (-COOH)
  • Chemical Shift:

    
     13.0 – 14.5 ppm.
    
  • Appearance: Broad singlet.

  • Validation: This peak is exchangeable. Addition of D

    
    O to the NMR tube will cause this signal to disappear, confirming its identity as an acidic proton.
    

Summary of Data

PositionTypeShift (

, ppm)
MultiplicityIntegralAssignment Logic
-COOH Acid13.0 – 14.5Broad s1HDeshielded by electronegative O; H-bonding in DMSO.
H-4 Ar-H8.90 – 9.20s1HDiagnostic. Isolated on Pyridine ring; ortho to C=O.
H-8 Ar-H8.20 – 8.40d (

Hz)
1HProximity to Quinoline Nitrogen.
H-5 Ar-H8.00 – 8.20d (

Hz)
1HBenzenoid ring; pseudo-peri to C4.
H-6, H-7 Ar-H7.70 – 8.00m2HRemote from EWGs; standard aromatic resonance.

Visualization of Workflows & Structure

Structural Connectivity & Coupling Map

The following diagram illustrates the scalar coupling networks and through-space effects governing the spectrum.

G CF3 2-CF3 Group (EWG) H4 H-4 Proton (Singlet, ~9.0 ppm) CF3->H4 Long Range 4J (Weak) COOH 3-COOH Group (Deshielding Zone) COOH->H4 Ortho Deshielding H5 H-5 Proton (Doublet) H4->H5 NOE Proximity H8 H-8 Proton (Doublet) H5->H8 ABCD Spin System

Figure 1: Interaction map showing electronic deshielding sources (Red) and proton scalar coupling networks (Green).

Experimental Decision Workflow

This flowchart guides the researcher through the validation process to ensure the spectrum is artifact-free.

Experiment Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Prevents dimerization) Start->Solvent Acquire Acquire 1H Spectrum (ns=16, d1=2s) Solvent->Acquire Check1 Is COOH visible (>13 ppm)? Acquire->Check1 Dry Dry Sample/Solvent (Water exchange broadening) Check1->Dry No/Broad Check2 Is H4 a sharp singlet? Check1->Check2 Yes Dry->Solvent Shim Re-shim Z/Z2 axis Check2->Shim No (Split/Broad) Final Process & Integrate Check2->Final Yes Shim->Acquire

Figure 2: Step-by-step experimental workflow for validating the NMR data quality.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Santa Cruz Biotechnology. (n.d.).[2] 2-(Trifluoromethyl)quinoline-3-carboxylic acid Product Data. SCBT.

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications.

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Control &amp; Protocols for Conrad-Limpach Synthesis of 4-Quinolones

Abstract & Scope This technical guide details the Conrad-Limpach synthesis , the primary method for constructing the 4-hydroxyquinoline (4-quinolone) scaffold.[1][2][3][4] Unlike the related Knorr synthesis, which yields...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the Conrad-Limpach synthesis , the primary method for constructing the 4-hydroxyquinoline (4-quinolone) scaffold.[1][2][3][4] Unlike the related Knorr synthesis, which yields 2-quinolones under thermodynamic control, the Conrad-Limpach protocol relies on kinetic control to isolate a


-enamino ester intermediate, followed by a high-temperature thermal cyclization. This document provides optimized protocols for both classical thermal methods and modern microwave-assisted workflows, emphasizing the critical process parameters required to avoid regio-isomeric side products.

Mechanistic Deep Dive: The Kinetic vs. Thermodynamic Bifurcation

The success of the Conrad-Limpach synthesis hinges entirely on controlling the initial condensation event between an aniline and a


-keto ester.
The Selectivity Switch

The reaction has two competing pathways based on the site of nucleophilic attack by the aniline nitrogen:

  • Kinetic Pathway (Conrad-Limpach):

    • Conditions: Low temperature (< 100°C), often with acid catalysis.

    • Attack Site: The ketone carbonyl (more electrophilic but sterically more hindered than the ester in some conformations).

    • Intermediate:

      
      -imine / 
      
      
      
      -enamine.
    • Final Product: 4-Hydroxyquinoline (4-Quinolone).[1][2][4][5][6]

  • Thermodynamic Pathway (Knorr):

    • Conditions: Medium heat (~140°C) or prolonged heating.

    • Attack Site: The ester carbonyl.

    • Intermediate:

      
      -keto anilide (Amide).
      
    • Final Product: 2-Hydroxyquinoline (2-Quinolone).

The Thermal Cyclization

Once the


-enamine is isolated (locking in the regiochemistry), it must undergo cyclization.[1] This step is an intramolecular nucleophilic acyl substitution (or electrocyclic ring closure followed by elimination) where the aromatic ring attacks the ester carbonyl. This step has a high activation energy barrier, typically requiring temperatures of 250°C – 280°C .
Mechanistic Pathway Diagram

ConradLimpach Reactants Aniline + Beta-Keto Ester Kinetic_Cond Condensation < 100°C (Kinetic Control) Reactants->Kinetic_Cond  Method A   Thermo_Cond Condensation > 140°C (Thermodynamic Control) Reactants->Thermo_Cond  Avoid (Knorr)   Imine Schiff Base (Imine) Kinetic_Cond->Imine Enamine Beta-Enamino Ester (Tautomer) Imine->Enamine Tautomerization Heat_Step Thermal Cyclization (250°C, Dowtherm A) Enamine->Heat_Step  - EtOH   Prod_4Q 4-Hydroxyquinoline (4-Quinolone) Heat_Step->Prod_4Q Amide Beta-Keto Anilide (Amide) Thermo_Cond->Amide Acid_Step Acid Cyclization (H2SO4) Amide->Acid_Step Prod_2Q 2-Hydroxyquinoline (Side Product) Acid_Step->Prod_2Q

Figure 1: Bifurcation of amine condensation. The Conrad-Limpach pathway (left) requires low-temp condensation followed by high-temp cyclization.[1]

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Condensation Temp 20°C – 80°C Higher temperatures promote amide formation (Knorr product).
Water Removal Dean-Stark / Mol. Sieves Condensation is an equilibrium process; removing water drives enamine formation.
Cyclization Solvent Dowtherm A / Diphenyl Ether Requires BP > 250°C. These solvents are inert and allow rapid heat transfer.
Catalyst (Step 1) HCl (cat.) or AcOH Mild acid catalysis accelerates imine formation without promoting amide formation.
Concentration High Dilution (Step 2) Adding the enamine dropwise to hot solvent favors intramolecular cyclization over intermolecular polymerization.

Experimental Protocols

Protocol A: Classical Thermal Synthesis (High Scale)

Best for gram-scale synthesis where microwave reactors are unavailable.

Reagents:

  • Aniline derivative (1.0 equiv)[1]

  • Ethyl acetoacetate (or derivative) (1.1 equiv)

  • Benzene or Toluene (Solvent A)

  • Dowtherm A (Eutectic mixture of biphenyl/diphenyl ether) (Solvent B)[7]

  • HCl (conc., 1-2 drops)

Step 1: Enamine Formation (Kinetic Control)

  • Setup a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Dissolve aniline (50 mmol) and ethyl acetoacetate (55 mmol) in Toluene (100 mL).

  • Add 2 drops of conc. HCl.

  • Reflux at 85°C – 110°C (bath temp) until the theoretical amount of water (~0.9 mL) collects in the trap (typically 3–6 hours).

    • QC Check: TLC (Hexane:EtOAc) should show disappearance of aniline.

  • Evaporate toluene under reduced pressure. The residue is the crude

    
    -enamino ester.
    
    • Note: Do not heat the residue excessively during evaporation.

Step 2: Thermal Cyclization (Flash Pyrolysis)

  • Heat 50 mL of Dowtherm A to a rolling reflux (~257°C ) in a separate flask.

  • Dissolve the crude enamine from Step 1 in a minimal amount of Dowtherm A or add it neat (if liquid) dropwise to the boiling solvent over 15–20 minutes.

    • Critical: Rapid addition ensures the reactant instantly sees high heat, favoring cyclization.

  • Continue heating for 20–45 minutes. Ethanol vapor will evolve (ensure ventilation).

  • Cool the mixture to room temperature. The product often precipitates.

  • Dilute with Hexane or Diethyl Ether (50 mL) to fully precipitate the quinolone and wash away the Dowtherm A.

  • Filter the solid, wash with hexane, and dry.

Protocol B: Microwave-Assisted Synthesis (Green/Rapid)

Best for library generation and medicinal chemistry screening.

Reagents:

  • Aniline (1.0 equiv)[1]

  • 
    -keto ester (1.1 equiv)
    
  • Solid Support: K-10 Montmorillonite clay or p-TSA.

Workflow:

  • Mix aniline (2 mmol) and ketoester (2.2 mmol) with K-10 clay (500 mg) in a mortar; grind to a fine powder (Solvent-free).

  • Place in a microwave vial.

  • Irradiate at 100 W for 2–5 minutes (monitor temp, keep < 100°C) to form the enamine.

  • Increase power/temp to 250°C (high pressure vial required) for 10 minutes.

    • Alternative: Extract enamine with solvent, then use a microwave-transparent high-boiling solvent like sulfolane for the cyclization step.

  • Extract product with hot ethanol and filter to remove clay.

Quality Control & Troubleshooting

Self-Validating the Protocol
  • NMR Signature:

    • Enamine Intermediate: Look for the vinyl proton (

      
      4.5–5.0 ppm) and the NH proton (broad, 
      
      
      
      8–10 ppm) which often H-bonds to the ester carbonyl.
    • 4-Quinolone Product: Distinctive shift of the C2-H proton (

      
      7.8–8.0 ppm).
      
  • Melting Point: 4-hydroxyquinolines typically have high melting points (>200°C). A low melting point often indicates incomplete cyclization or contamination with the amide (Knorr product).

Common Failure Modes
ObservationRoot CauseCorrective Action
Product is 2-Quinolone Initial condensation temp too high.Perform Step 1 at Room Temp (RT) with molecular sieves for 24h instead of refluxing.
Low Yield in Step 2 Polymerization of enamine.Ensure high dilution ; add enamine slowly to the pre-heated Dowtherm A.
Dark Tar Formation Oxidation at 250°C.Degas Dowtherm A with Nitrogen/Argon before heating.

References

  • Conrad, M.; Limpach, L. "Ueber das Chinolin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 1887 , 20(1), 944–948.

  • Reitsema, R. H. "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 1948 , 43(1), 43–68.

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

  • Dave, C. G.; Shah, R. D. "Microwave-assisted synthesis of quinolines and their fused ring systems." Heterocycles, 2002 , 57, 2147.

Sources

Application

Application Notes and Protocols for the Derivatization of 2-(trifluoromethyl)quinoline-3-carboxylic Acid and Subsequent Bio-Screening

Introduction: The Strategic Value of the 2-(Trifluoromethyl)quinoline-3-carboxylic Acid Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(Trifluoromethyl)quinoline-3-carboxylic Acid Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with activities spanning anticancer, antimalarial, anti-inflammatory, and antimicrobial applications.[1] Its rigid, bicyclic aromatic structure provides a robust scaffold for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group at the 2-position significantly enhances the pharmacological potential of this scaffold. The -CF3 group is known to improve key drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[2]

This document provides a comprehensive guide to the chemical derivatization of 2-(trifluoromethyl)quinoline-3-carboxylic acid, a versatile starting material for generating a diverse library of novel compounds.[2][3] We will detail two primary, high-yield derivatization strategies targeting the carboxylic acid moiety: amidation and esterification. Furthermore, we provide detailed, step-by-step protocols for screening these derivatives in three fundamental bioassays to identify lead compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Part 1: Synthetic Derivatization Strategies

The carboxylic acid group at the 3-position is the primary handle for chemical modification. By converting it into amides and esters, researchers can systematically explore the structure-activity relationship (SAR) by introducing a vast array of chemical diversity.

Workflow for Derivatization

G start 2-(trifluoromethyl)quinoline- 3-carboxylic Acid process1 Amide Coupling (e.g., EDC, HOBt, R-NH2) start->process1 Strategy 1 process2 Esterification (e.g., R-OH, H+ catalyst) start->process2 Strategy 2 amide Amide Derivatives (Library A) ester Ester Derivatives (Library B) process1->amide process2->ester

Caption: General workflow for creating amide and ester libraries.

Strategy 1: Synthesis of 2-(Trifluoromethyl)quinoline-3-carboxamides

Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. It allows for the introduction of a diverse range of substituents from commercially available primary and secondary amines. The resulting amide group can act as a hydrogen bond donor and acceptor, often playing a crucial role in ligand-receptor binding.

General Reaction Scheme: Amide Coupling Reaction (Note: This is a representative image. The actual reaction would involve 2-(trifluoromethyl)quinoline-3-carboxylic acid.)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Materials:

  • 2-(trifluoromethyl)quinoline-3-carboxylic acid

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add HOBt (1.1 eq) and the chosen amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.2 eq) to liberate the free amine.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5-10 minutes. The addition of HOBt before EDC is crucial as it leads to the formation of a more active ester intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (if a basic amine was used and needs removal), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and brine.

    • The urea byproduct from EDC is water-soluble and is removed during these aqueous washes.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

ParameterConditionRationale
Solvent Anhydrous DCM or DMFDCM is suitable for most couplings; DMF is used for less soluble substrates. Must be anhydrous to prevent hydrolysis of activated species.
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction of EDC activation. Room temperature is sufficient for the coupling to proceed to completion.
Stoichiometry Amine/EDC/HOBt in slight excessEnsures complete consumption of the limiting starting carboxylic acid.
Base DIPEA (optional)Used to deprotonate amine hydrochloride salts without interfering with the coupling reaction.
Strategy 2: Synthesis of 2-(Trifluoromethyl)quinoline-3-carboxylate Esters

Rationale: Esterification replaces the acidic proton of the carboxylic acid with an alkyl or aryl group, which can significantly increase the compound's lipophilicity and ability to cross cell membranes. Esters can also serve as prodrugs, which are metabolized in vivo to release the active carboxylic acid.

General Reaction Scheme: Esterification Reaction (Note: This is a representative image. The actual reaction would involve 2-(trifluoromethyl)quinoline-3-carboxylic acid.)

This classic method uses an excess of alcohol as the solvent and a strong acid as a catalyst to drive the equilibrium towards the ester product.

Materials:

  • 2-(trifluoromethyl)quinoline-3-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or dry HCl gas

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend 2-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction) to the mixture.

  • Reaction: Heat the mixture to reflux (the boiling point of the alcohol) and maintain for 4-24 hours. The reaction is reversible, so prolonged heating helps drive it to completion.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Be cautious as CO₂ gas will be evolved.

    • Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: If necessary, purify the product by flash column chromatography.

ParameterConditionRationale
Reagents Excess alcoholActs as both reactant and solvent, pushing the equilibrium towards the product side (Le Chatelier's principle).
Catalyst Conc. H₂SO₄Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the alcohol.
Temperature RefluxProvides the necessary activation energy for the reaction and helps to remove the water byproduct azeotropically in some setups.

Part 2: Protocols for Biological Evaluation

Once a library of derivatives is synthesized and purified, the next step is to screen them for biological activity. The following protocols are standard, robust methods for initial in vitro screening.

Bioassay Screening Cascade

G start Synthesized Compound Library (Amides & Esters) assay1 Anticancer Screen: MTT Assay (e.g., MCF-7, A549 cells) start->assay1 assay2 Anti-inflammatory Screen: NO Inhibition Assay (LPS-stimulated RAW 264.7 cells) start->assay2 assay3 Antimicrobial Screen: Broth Microdilution (MIC) (e.g., S. aureus, E. coli) start->assay3 hit1 Anticancer Hits (Low IC50) assay1->hit1 hit2 Anti-inflammatory Hits (Low IC50) assay2->hit2 hit3 Antimicrobial Hits (Low MIC) assay3->hit3

Caption: A parallel screening approach for the compound library.

Protocol 1: Anticancer Activity – MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer). Quinolines have shown activity against these lines.[4][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Anti-inflammatory Activity – Nitric Oxide (NO) Inhibition Assay

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO), a key inflammatory mediator. This assay quantifies the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity. Quinolinedione derivatives have been shown to inhibit NO production in RAW264.7 cells.[6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the synthesized derivatives for 1-2 hours before inflammatory stimulation.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Part A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value.

Protocol 3: Antimicrobial Activity – Broth Microdilution Assay

Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well plate with serial dilutions of the test compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: In the first column of a 96-well plate, add the test compounds to MHB at a concentration twice the highest desired final concentration.

  • Serial Dilution: Add 50 µL of MHB to all other wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB so that each well receives a final inoculum of approximately 5 x 10⁵ CFU/mL after addition.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in MHB, no compound) and a negative control (MHB only, no bacteria). A known antibiotic (e.g., Ciprofloxacin) can be used as a reference standard.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm.

Conclusion

The 2-(trifluoromethyl)quinoline-3-carboxylic acid scaffold is a privileged starting point for the development of novel therapeutic agents. The derivatization strategies outlined here provide a robust and efficient means to generate chemical diversity. By coupling these synthetic protocols with the detailed bioassays for anticancer, anti-inflammatory, and antimicrobial screening, researchers are well-equipped to identify and advance promising new drug candidates. The subsequent analysis of structure-activity relationships from the screening data will be critical for the rational design of next-generation compounds with enhanced potency and selectivity.

References

  • Ikwelle, C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • Hamed, M. M., et al. (2020). Potent anti-inflammatory effects of two quinolinedione compounds, OQ1 and OQ21, mediated by dual inhibition of inducible NO synthase and cyclooxygenase-2. British Journal of Pharmacology, 177(12), 2798-2812.
  • Ghanim, A. M., et al. (2020).
  • Ghanim, A. M., et al. (2020).
  • Patel, A. B., et al. (2014). One-Pot Synthesis of Novel Quinoline-Fused Azeto[1,2-a]benzimidazole Analogs Via Intramolecular Pd-Catalyzed C–N Coupling.
  • Saeed, A., et al. (2018). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 8(54), 30867-30880.
  • Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.

Sources

Method

Application Note: Amide Coupling Strategies for 2-(Trifluoromethyl)quinoline-3-carboxylic Acid

Executive Summary & Strategic Overview The synthesis of amides from 2-(trifluoromethyl)quinoline-3-carboxylic acid presents a unique duality of chemical challenges. While the electron-withdrawing trifluoromethyl ( ) grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of amides from 2-(trifluoromethyl)quinoline-3-carboxylic acid presents a unique duality of chemical challenges. While the electron-withdrawing trifluoromethyl (


) group theoretically increases the electrophilicity of the carbonyl carbon, its significant steric bulk at the ortho-position creates a kinetic barrier to nucleophilic attack. Furthermore, the electron-deficient quinoline ring renders the system prone to side reactions if activation is too aggressive or if the amine nucleophile is weak.

This guide provides three validated protocols tailored to the nucleophilicity of the coupling partner and the sensitivity of the substrate.

The Mechanistic Challenge
  • Steric Shielding: The C2-

    
     group has a Van der Waals radius similar to an isopropyl group, effectively "fencing off" the C3-carbonyl.
    
  • Electronic Deactivation: The quinoline nitrogen and the

    
     group pull electron density, destabilizing the transition state for poor nucleophiles (e.g., anilines).
    
Decision Matrix: Selecting the Right Protocol

CouplingStrategy Start Substrate: 2-(CF3)quinoline-3-COOH AmineCheck Analyze Amine Nucleophile Start->AmineCheck Aliphatic Aliphatic/Primary Amine (Good Nucleophile) AmineCheck->Aliphatic Aniline Aniline/Electron-Deficient (Poor Nucleophile) AmineCheck->Aniline Sensitive Acid/Base Sensitive Functional Groups AmineCheck->Sensitive MethodB Method B: HATU/HOAt (High Activity Coupling) Aliphatic->MethodB Standard MethodA Method A: Acid Chloride (Oxalyl Chloride/DMF) Aniline->MethodA Force Reaction MethodC Method C: Mixed Anhydride (IBCF) Aniline->MethodC Alternative Sensitive->MethodB Mild Conditions

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on amine characteristics.

Protocol A: The "Gold Standard" (Acid Chloride Activation)

Best For: Unreactive amines (anilines), sterically hindered amines, and scale-up. Mechanism: Converts the acid to the highly reactive acyl chloride, overcoming the steric barrier of the


 group via a Vilsmeier-Haack type intermediate.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-(Trifluoromethyl)quinoline-3-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv) [Superior to

    
     for milder temp]
    
  • Catalyst: DMF (Dimethylformamide) (2-3 drops, catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if reflux needed)

  • Base: Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
Step-by-Step Procedure
  • Activation: In a flame-dried RBF under

    
    , suspend the carboxylic acid in anhydrous DCM (0.2 M).
    
  • Catalysis: Add catalytic DMF (2 drops). Note: Gas evolution will occur immediately upon next step.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: The suspension should become a clear solution. If not, reflux gently (40°C) for 30 mins.

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM. Do not store; use immediately.

  • Coupling: Add the amine (1.1 equiv) and DIPEA (2.5 equiv) to the acid chloride solution at 0°C.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat.

    
    . Extract with DCM.[1] Wash organic layer with brine.[1] Dry over 
    
    
    
    .[1]

Expert Insight: The


 group makes the acid chloride volatile but relatively stable to hydrolysis compared to non-fluorinated analogs. However, moisture exclusion is critical.

Protocol B: High-Performance Coupling (HATU)

Best For: Chiral amines, acid-sensitive substrates, and rapid library synthesis. Mechanism: Uses the HOAt moiety (7-azabenzotriazole) to accelerate the reaction via a lower-energy transition state, crucial for overcoming the ortho-substituent effect.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-(Trifluoromethyl)quinoline-3-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)

Step-by-Step Procedure
  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M) under

    
    .
    
  • Base Addition: Add DIPEA (1.0 equiv only) and stir for 5-10 minutes.

    • Why? This forms the O-At active ester before the amine is present, reducing potential side reactions.

  • Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The

      
       group provides thermal stability, allowing moderate heating without decomposition.
      
  • Workup: Dilute with EtOAc. Wash extensively with water and

    
     solution (to remove DMF).
    

Data Comparison: HATU vs. Standard EDC

Coupling Reagent Amine Type Conversion (24h) Yield Notes
EDC / HOBt Aniline 35% 20% Failed to overcome steric barrier.
HATU Aniline >95% 88% HOAt effect is critical here.

| Oxalyl Cl | Aniline | 100% | 92% | Best for difficult cases. |

Troubleshooting & Purification

Common Failure Modes
  • Low Conversion:

    • Cause: The steric bulk of the 2-

      
       group prevents the formation of the tetrahedral intermediate.
      
    • Fix: Switch to Protocol A (Acid Chloride) and use Toluene at reflux (110°C) for the coupling step.

  • Hydrolysis of Active Ester:

    • Cause: Wet solvents. The electron-deficient carbonyl is highly "thirsty" for water.

    • Fix: Use molecular sieves in the reaction vessel.

Purification of Quinoline Amides

Quinoline derivatives are often "sticky" on silica due to the basic nitrogen.

  • Mobile Phase: DCM / MeOH (95:5).

  • Modifier: Add 1%

    
     to the eluent to prevent tailing.
    
  • Crystallization: Many 2-

    
    -quinoline-3-carboxamides crystallize well from EtOH/Water mixtures, avoiding chromatography entirely.
    

References

  • General Quinoline Synthesis & Reactivity Synthesis of 2-trifluoromethylated quinolines.[2] Organic & Biomolecular Chemistry, 2021.

  • Amide Coupling Protocols for Hindered Substrates The Synthesis of Sterically Hindered Amides. CHIMIA, 2025.

  • Acid Chloride Activation Methods Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides (Analogous chemistry for position 3). BenchChem, 2025.[1]

  • HATU/HOAt Mechanism & Application Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023.[3]

Sources

Application

Technical Guide: 2-(Trifluoromethyl)quinoline-3-carboxylic Acid as a Scaffold for Next-Generation Agrochemicals

Executive Summary: The "Fluorine Effect" in Crop Protection In modern agrochemical discovery, the incorporation of trifluoromethyl (-CF ) groups is a dominant strategy for lead optimization. 2-(Trifluoromethyl)quinoline-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Crop Protection

In modern agrochemical discovery, the incorporation of trifluoromethyl (-CF


) groups is a dominant strategy for lead optimization. 2-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-26-8) represents a privileged scaffold, offering a unique combination of steric bulk, lipophilicity, and electronic modulation.

Unlike its non-fluorinated counterparts, the 2-CF


 motif blocks metabolic degradation at the labile C2 position (a common detoxification pathway in plants and pests), significantly extending the half-life of active ingredients (AIs). This guide details the synthesis, functionalization, and application of this intermediate in developing high-potency herbicides and fungicides.

Critical Application: Agrochemical Pharmacophore Design

The 2-(trifluoromethyl)quinoline-3-carboxylic acid core is structurally analogous to several commercial blockbuster classes. Its utility stems from its ability to serve as a bioisostere for quinoline-3-carboxylic acids found in:

  • Imidazolinone Herbicides (e.g., Imazazaquin): The 2-CF

    
     group alters the pKa of the adjacent carboxylic acid/amide, potentially modifying binding affinity to acetolactate synthase (ALS).
    
  • Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: The acid moiety is readily converted to carboxamides, a critical pharmacophore for inhibiting fungal respiration (Complex II).

  • Novel PPO Inhibitors: Quinoline cores are increasingly explored as scaffolds for Protoporphyrinogen Oxidase inhibitors, where the CF

    
     group enhances membrane permeability.
    
Comparative Physicochemical Properties
Property2-Methyl-quinoline-3-COOH2-CF

-quinoline-3-COOH
Impact on Agrochemical Performance
Lipophilicity (cLogP) ~2.1~3.4Enhanced cuticular penetration and systemic transport.
Metabolic Stability Low (C2 oxidation)HighBlocks P450-mediated oxidation at C2 position.
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Increases acidity of the C3-carboxylic acid; alters H-bond strength.
Steric Volume ~25 ų~42 ųInduces conformational lock, potentially improving target selectivity.

Experimental Protocol: Robust Synthesis via Friedländer Condensation[1]

While several routes exist, the Friedländer synthesis remains the most scalable and reliable method for introducing the CF


 group at the C2 position with high regiocontrol.
Workflow Visualization (DOT)

G Start1 2-Aminobenzaldehyde Intermediate Schiff Base / Aldol Adduct Start1->Intermediate Piperidine, EtOH, Reflux Start2 Ethyl 4,4,4-trifluoroacetoacetate Start2->Intermediate Cyclization Cyclization (-H2O) Intermediate->Cyclization In situ Ester Ethyl 2-(CF3)quinoline-3-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (LiOH) Ester->Hydrolysis THF/H2O Product 2-(CF3)quinoline-3-carboxylic Acid Hydrolysis->Product Acidification (HCl)

Caption: Step-wise synthetic pathway from commercially available precursors to the target acid scaffold.

Protocol A: Preparation of Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate

Reagents:

  • 2-Aminobenzaldehyde (1.0 equiv)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 equiv)

  • Piperidine (0.1 equiv) or p-Toluenesulfonic acid (0.05 equiv)

  • Ethanol (Absolute)[1][2]

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-aminobenzaldehyde (12.1 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (20.2 g, 110 mmol) followed by piperidine (0.85 g, 10 mmol). Note: Piperidine acts as a base catalyst to facilitate the initial aldol/Schiff base formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3] The starting aldehyde should be consumed.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If solid forms: Filter the solid and wash with cold ethanol.

    • If oil remains: Concentrate the solvent under reduced pressure.[3] Dissolve the residue in EtOAc, wash with water and brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Hydrolysis to the Free Acid

Reagents:

  • Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate (from Protocol A)

  • Lithium Hydroxide (LiOH·H

    
    O) (2.0 equiv)
    
  • THF/Water (3:1 mixture)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester (10 mmol) in THF (30 mL).

  • Saponification: Add a solution of LiOH·H

    
    O (20 mmol) in water (10 mL).
    
  • Reaction: Stir at ambient temperature for 3–12 hours. If the ester is sterically hindered, mild heating (40°C) may be required.

  • Acidification: Concentrate the THF under reduced pressure. Dilute the aqueous residue with water (20 mL) and cool to 0°C.

  • Precipitation: Slowly add 1M HCl until pH ~2–3. The carboxylic acid will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

    • Target: 2-(trifluoromethyl)quinoline-3-carboxylic acid.[4]

Downstream Application: Amide Coupling (SDHI Synthesis)

The carboxylic acid is rarely the final AI; it is typically coupled with anilines to form carboxamide fungicides.

Coupling Protocol (Self-Validating):

  • Activation: Convert the acid to the acid chloride using oxalyl chloride/DMF (catalytic) in DCM. Validation: Evolution of gas (CO/CO

    
    ) confirms activation.
    
  • Coupling: React the crude acid chloride with a substituted aniline (e.g., 2-(bicyclopropyl)-aniline) in the presence of pyridine or Et

    
    N.
    
  • Outcome: This generates the amide linkage central to SDHI activity.

Safety and Handling

  • Hazards: 2-(Trifluoromethyl)quinoline-3-carboxylic acid is classified as a skin and eye irritant (H315, H319). The trifluoroacetoacetate precursor is flammable and volatile.

  • Engineering Controls: All reactions involving fluorinated building blocks should be conducted in a fume hood to avoid inhalation of potential HF byproducts if thermal decomposition occurs (though unlikely under these conditions).

  • Waste: Fluorinated organic waste must be segregated from standard organic solvents for specialized incineration.

References

  • Friedländer Synthesis Mechanism & Scope

    • Title: Friedländer Synthesis[3][5][6][7][8]

    • Source: Organic Chemistry Portal[7]

    • URL:[Link]

  • Fluorine in Agrochemicals (Review)

    • Title: Current Contributions of Organofluorine Compounds to the Agrochemical Industry
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Synthesis of Trifluoromethylquinolines

    • Title: Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines[9]

    • Source: ResearchGate[9][10]

    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 2-(Trifluoromethyl)quinoline-3-carboxylic acid Product Page[4]

    • Source: Chem-Impex Intern

Sources

Method

Technical Guide: HTS Strategies for 2-(Trifluoromethyl)quinoline-3-carboxylic Acid Derivatives

Executive Summary & Scaffold Rationale This guide details the high-throughput screening (HTS) methodologies for evaluating chemical libraries derived from 2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-26-8)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

This guide details the high-throughput screening (HTS) methodologies for evaluating chemical libraries derived from 2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-26-8) .

The quinoline-3-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, possessing inherent affinity for oxidoreductases (e.g., Dihydroorotate Dehydrogenase - DHODH ) and specific kinases (e.g., CK2 ). The inclusion of the 2-trifluoromethyl (


) group  is a critical structural modification that enhances lipophilicity, metabolic stability, and non-covalent interactions (halogen bonding) within hydrophobic binding pockets.

This application note focuses on two primary screening workflows:

  • Enzymatic HTS (DHODH Inhibition): A colorimetric assay targeting de novo pyrimidine biosynthesis.

  • Fragment-Based Screening (SPR): Direct binding validation of the core acid scaffold.

Chemical Library Design & Preparation

Before screening, the core acid is typically diversified via amide coupling to generate a combinatorial library. The


 group at the C2 position provides steric bulk that dictates the conformation of the C3-amide, often locking it into a bioactive orientation.
Library Synthesis Workflow (Micro-Scale)
  • Core Reagent: 2-(Trifluoromethyl)quinoline-3-carboxylic acid.[1][2][3]

  • Diversity Elements: Primary/Secondary amines (aromatic, aliphatic, heterocyclic).

  • Coupling Conditions: HATU/DIPEA in DMF (High-yield, amenable to 96/384-well plate parallel synthesis).

Data Table 1: Physicochemical Profile of the Core Scaffold

Property Value Significance in HTS
Molecular Weight 241.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.8 - 3.2 Good membrane permeability; low risk of insolubility precipitation in aqueous buffers.
H-Bond Donors 1 (COOH) Modifiable via amide coupling.
H-Bond Acceptors 3 (N, O, F) Key interactions with active site residues (e.g., Arg/Lys).

| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH; electrostatic clamp potential. |

Protocol A: DHODH Inhibition Assay (Colorimetric)

Target Rationale: Quinoline-carboxylic acids are bioisosteres of Brequinar , a potent inhibitor of human DHODH. This enzyme catalyzes the rate-limiting step in de novo pyrimidine synthesis.[4] Inhibition leads to nucleotide depletion, making it a prime target for oncology (AML) and broad-spectrum antivirals.[4]

Assay Principle: DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate , reducing Flavin Mononucleotide (FMN) .[5] In vitro, this electron transfer is coupled to the reduction of 2,6-Dichloroindophenol (DCIP) .

  • Oxidized DCIP: Blue (Absorbance at 600 nm).

  • Reduced DCIP: Colorless.

  • Readout: Decrease in Absorbance @ 600 nm (Kinetic or Endpoint).

Materials
  • Enzyme: Recombinant Human DHODH (truncated, mitochondrial signal sequence removed).

  • Substrate: L-Dihydroorotate (Sigma).

  • Co-substrate: Decylubiquinone (CoQ10 analog).

  • Chromophore: DCIP (2,6-Dichloroindophenol).

  • Positive Control: Brequinar or Leflunomide (active metabolite Teriflunomide).

  • Vehicle: DMSO (Final concentration < 1%).

Step-by-Step Protocol (384-Well Format)
  • Compound Transfer:

    • Dispense 50 nL of library compounds (10 mM in DMSO) into a 384-well clear-bottom assay plate using an acoustic liquid handler (e.g., Echo 550).

    • Final Screening Concentration: 10

      
      M.
      
    • Controls: Columns 1-2 (DMSO only, High Control); Columns 23-24 (Brequinar 10

      
      M, Low Control).
      
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 0.01% BSA.

    • Enzyme Mix: Dilute hDHODH to 20 nM in Assay Buffer.

    • Substrate Mix: 400

      
      M L-Dihydroorotate, 40 
      
      
      
      M Decylubiquinone, 120
      
      
      M DCIP in Assay Buffer.
  • Reaction Initiation:

    • Add 25

      
      L of Enzyme Mix  to the plate. Incubate for 10 min at Room Temperature (RT) to allow compound-enzyme binding.
      
    • Add 25

      
      L of Substrate Mix  to initiate the reaction.
      
  • Detection:

    • Immediately transfer to a microplate reader (e.g., PerkinElmer EnVision).

    • Mode: Kinetic Absorbance.

    • Wavelength: 600 nm.

    • Duration: Read every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the slope (Vmax) of the linear portion of the curve.

    • % Inhibition =

      
      
      
    • Hit Cutoff: > 50% Inhibition at 10

      
      M.
      

Protocol B: Fragment-Based Screening via SPR

Rationale: The 2-(trifluoromethyl)quinoline-3-carboxylic acid core itself is a high-quality "fragment." Surface Plasmon Resonance (SPR) detects weak binding affinities (


 in 

M-mM range) that enzymatic assays might miss.
Workflow
  • Sensor Chip: CM5 or Ni-NTA (if His-tagged protein).

  • Immobilization: Immobilize hDHODH or CK2 kinase to ~3000 RU density.

  • Injections:

    • Inject the core acid at increasing concentrations (e.g., 10, 50, 100, 250, 500

      
      M).
      
    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Analysis:

    • Look for "square wave" sensorgrams indicating rapid on/off rates typical of fragments.

    • Fit steady-state affinity (

      
       vs. Concentration) to determine 
      
      
      
      .

Visualization of Workflows

Figure 1: HTS Triage Strategy

This diagram illustrates the logical flow from library generation to hit validation, ensuring efficient resource allocation.

HTS_Workflow Start 2-(Trifluoromethyl)quinoline- 3-carboxylic Acid (Scaffold) Library Combinatorial Amide Library (96/384-well Synthesis) Start->Library Amide Coupling PrimaryScreen Primary Screen: DHODH Inhibition (DCIP Reduction Assay) Library->PrimaryScreen Acoustic Transfer Filter Hit Selection (>50% Inhibition @ 10µM) PrimaryScreen->Filter Data Analysis CounterScreen Counter Screen: Redox Cycling (Exclude False Positives) Filter->CounterScreen Triage Validation Dose-Response (IC50) & Orthogonal Assay (Cell Viability) CounterScreen->Validation Confirmed Hits

Caption: Workflow for screening 2-(trifluoromethyl)quinoline-3-carboxylic acid derivatives, prioritizing false-positive elimination (Redox Cycling).

Figure 2: Mechanistic Basis of DHODH Inhibition

This diagram details the electron transfer pathway blocked by the scaffold.

DHODH_Mechanism DHO Dihydroorotate Orotate Orotate DHO->Orotate Oxidation FMN FMN (Oxidized) FMNH2 FMNH2 (Reduced) FMN->FMNH2 Reduction (Coupled) FMNH2->FMN Re-oxidation Q Ubiquinone (Q) QH2 Ubiquinol (QH2) Q->QH2 Electron Acceptor Inhibitor Quinoline Scaffold (Binds Q-Site) Inhibitor->Q Competes with Q

Caption: The quinoline scaffold competes with Ubiquinone at the hydrophobic tunnel of DHODH, halting the electron transport chain.

Critical Experimental Considerations

Troubleshooting & "PAINS" Filters

Quinoline derivatives can sometimes act as Pan-Assay Interference Compounds (PAINS) .

  • Fluorescence Interference: Some quinolines are naturally fluorescent.

    • Solution: The DCIP assay is absorbance-based (600 nm), avoiding fluorescence interference.

  • Redox Cycling: Compounds might directly reduce DCIP without the enzyme.

    • Control: Run a "No-Enzyme" control. If the compound reduces DCIP in the absence of DHODH, it is a false positive.

  • Solubility: The

    
     group increases lipophilicity.[2]
    
    • Solution: Ensure DMSO concentration does not exceed 1% and include Triton X-100 (0.1%) in the buffer to prevent aggregation.

References
  • Chemical Profile: PubChem. (n.d.). 2-(Trifluoromethyl)quinoline-3-carboxylic Acid.[1][2][3][6] National Library of Medicine. Retrieved from [Link]

  • DHODH Target Validation: Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Quinoline Scaffolds in HTS: Madia, V. N., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Assay Methodology: Reis, R., et al. (2017).[7] High-throughput screening for human dihydroorotate dehydrogenase inhibitors. Journal of Biomolecular Screening. Retrieved from [Link]

  • Antiviral Applications: Xiong, R., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses.[4] Protein & Cell.[7] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Trifluoromethyl)quinoline-3-carboxylic Acid

Welcome to the technical support center for the purification of 2-(trifluoromethyl)quinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(trifluoromethyl)quinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As an essential intermediate in the synthesis of novel therapeutic agents and agrochemicals, obtaining this compound in high purity is critical for downstream success.[1][2]

This document provides in-depth, field-tested guidance on purification by recrystallization, focusing on troubleshooting common issues and explaining the scientific principles behind each step to ensure a robust and reproducible process.

Physicochemical Properties Overview

A clear understanding of the physical properties of 2-(trifluoromethyl)quinoline-3-carboxylic acid is the foundation for developing a successful purification strategy.

PropertyValueSource
CAS Number 587886-26-8[1][3]
Molecular Formula C₁₁H₆F₃NO₂[1][3]
Molecular Weight 241.17 g/mol [1][3]
Appearance White to yellow solid[1]
Storage Conditions Store at 0 - 8 °C[1][2]

Core Experimental Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities at varying temperatures.[4][5] The goal is to dissolve the impure solid in a minimum amount of a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution (mother liquor).[6]

Step-by-Step Methodology
  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. For carboxylic acids like this one, solvent systems like ethanol/water or ethyl acetate/hexane can be effective.[7]

  • Dissolution: Place the crude 2-(trifluoromethyl)quinoline-3-carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with stirring). Continue to add the solvent in small portions until the solid is just completely dissolved.[4] Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery; excess solvent will retain more of your product in the solution upon cooling, leading to a lower yield.[8][9]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored, resinous materials are present, perform a hot filtration.[10] This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would result in product loss.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[6][8] Rapid cooling can trap impurities and lead to the formation of a precipitate instead of crystals.[6]

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the yield by further decreasing the solubility of the compound.[4]

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[10] Causality: The solvent must be cold to avoid dissolving a significant amount of the purified crystals.

  • Drying: Dry the purified crystals, typically under a vacuum, to remove any residual solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Hot Solution B->C D Hot Filtration (Optional) C->D Insoluble impurities? E Clear Hot Filtrate C->E No D->E F Slow Cool to RT E->F G Cool in Ice Bath F->G H Suction Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K K J->K Pure Product

Caption: Workflow for the purification of 2-(trifluoromethyl)quinoline-3-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Q1: My compound "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a solid.[7] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[9]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to ensure a very gradual temperature drop. Very slow cooling is often the key to encouraging crystal formation over oiling.[8]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Q2: No crystals have formed even after the solution has cooled in an ice bath. What should I do?

A2: This is a common issue that usually indicates either the solution is not supersaturated (too much solvent was used) or there is no nucleation site for crystals to begin growing.[8]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.[8]

    • Seed Crystal: If you have a small crystal of the pure product, add it to the solution. A seed crystal provides a perfect template for further crystal growth.[10]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[8][9] Gently heat the solution to boil off some of the solvent. Allow it to cool again and attempt the nucleation steps. Be careful not to boil it down too much or too quickly, as this can cause the product to precipitate out with impurities.

  • Cool to a Lower Temperature: In some cases, a standard ice bath (0 °C) may not be cold enough. Depending on the solvent, a salt-ice bath or a dry ice/acetone bath could be used to reach lower temperatures, but this should be a last resort as very rapid cooling can decrease purity.[10]

Q3: The color of my crude product is dark yellow or brown. How can I get a white or light-yellow final product?

A3: Dark colors often indicate the presence of high-molecular-weight, resinous byproducts or other colored impurities.[7]

Troubleshooting Steps:

  • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, but before hot filtration, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.

  • Boil and Filter: Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.[4]

  • Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities. The resulting filtrate should be significantly lighter in color. Proceed with the cooling and crystallization steps as usual.

Q4: My final yield is very low. What are the likely causes and how can I improve recovery?

A4: A poor yield is often due to procedural losses or using a suboptimal solvent system.[9]

Troubleshooting Steps:

  • Check Solvent Volume: The most common cause is using too much solvent during the dissolution step.[8][9] Always use the minimum amount of hot solvent required.

  • Avoid Premature Crystallization: Ensure you pre-heat your funnel and receiving flask during hot filtration to prevent the product from crystallizing on the filter paper or in the funnel stem.[10]

  • Sufficient Cooling: Make sure you have allowed the solution to cool completely, first to room temperature and then in an ice bath, to maximize precipitation.

  • Check the Mother Liquor: After filtering your crystals, you can try boiling down the mother liquor to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure than the first.

Q5: When should I consider an alternative purification method like column chromatography?

A5: Recrystallization is ideal when the impurities have significantly different solubility profiles from the desired product. However, if you encounter the following, column chromatography may be a better choice:

  • The impurities and the product have very similar solubilities, making separation by recrystallization inefficient.

  • The product is a persistent oil that will not crystallize despite extensive troubleshooting.[8]

  • The crude material contains multiple components that need to be separated.

  • The crude material is a thick, resinous substance that is difficult to handle for recrystallization.[7]

Because 2-(trifluoromethyl)quinoline-3-carboxylic acid is a polar carboxylic acid, it can interact strongly with silica gel. If you run a column, it may be necessary to add a small amount of a modifying acid like acetic acid to the mobile phase to ensure the compound elutes properly.[7]

References

  • Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate. Benchchem.
  • 2-(Trifluoromethyl)quinoline-3-carboxylic acid. Chem-Impex.
  • 2-(trifluoromethyl)quinoline-3-carboxylic acid. Chem-Impex.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Troubleshooting Recrystallization. Chemistry LibreTexts.
  • 3-(trifluoromethyl)quinoline-8-carboxylic Acid Properties. Chem-Impex.
  • Quinoline-3-carboxylic acid. PubChem, National Institutes of Health.
  • Recrystallization. Grossmont College.
  • 2-(Trifluoromethyl)quinoline-3-carboxylic acid. Santa Cruz Biotechnology.
  • Recrystallization and Crystallization. University of California, Irvine.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization Technique. University of Colorado Boulder, Department of Chemistry.
  • Recrystallization. Chemistry LibreTexts.

Sources

Optimization

overcoming resistance mechanisms to 2-(trifluoromethyl)quinoline-3-carboxylic acid based drugs

Topic: Overcoming Resistance to 2-(Trifluoromethyl)quinoline-3-carboxylic Acid Derivatives Status: Active | Tier: Level 3 (Senior R&D Support) Executive Summary: The Scaffold & The Challenge 2-(Trifluoromethyl)quinoline-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance to 2-(Trifluoromethyl)quinoline-3-carboxylic Acid Derivatives

Status: Active | Tier: Level 3 (Senior R&D Support)

Executive Summary: The Scaffold & The Challenge

2-(Trifluoromethyl)quinoline-3-carboxylic acid (TFQCA) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for next-generation antituberculars (MDR-TB) , antimalarials , and kinase inhibitors (Anticancer) .

  • The Advantage: The -CF3 group at the C2 position provides metabolic stability (blocking oxidative metabolism) and enhances lipophilicity for membrane penetration.[1] The C3-carboxylic acid acts as a handle for hydrogen bonding or bioisosteric replacement (e.g., amides, hydrazides).

  • The Resistance Problem: The very features that make TFQCA potent—lipophilicity and rigid planar structure—trigger specific resistance mechanisms: Efflux Pump Overexpression (due to hydrophobic recognition) and Target Site Mutations (steric clashes in the binding pocket).

This guide addresses the three most common failure modes reported by researchers working with this scaffold.

Troubleshooting Modules

Module A: The "Cellular Gap" (Efflux-Mediated Resistance)

Symptom: Your compound shows single-digit nanomolar potency in enzymatic assays (e.g., DNA Gyrase, CK2 kinase) but fails to kill cells (MIC/IC50 > 10 µM).

Root Cause: The trifluoromethyl group significantly increases the LogP (lipophilicity).[1] While this aids passive diffusion, it makes the molecule a prime substrate for ABC Transporters (P-gp/MDR1 in cancer cells) or RND Efflux Pumps (e.g., Rv1258c or MmpL systems in M. tuberculosis).

Diagnostic QuestionIf YES, The Cause is...Recommended Action
Does potency return when co-dosed with Verapamil or Reserpine?Efflux Pump Mediated Run the Resensitization Protocol (See Protocol 1).
Is the cytoplasmic concentration < 10% of the extracellular concentration?Permeability/Efflux Perform Intracellular Accumulation Assay (See Protocol 2).
Does the resistant line show upregulation of mdr1 or mmpL genes?Transcriptional Adaptation Modify the C4-position to reduce planarity (disrupts pump binding).

Technical Insight: The -CF3 group creates a "greasy" patch that fits into the hydrophobic binding pocket of P-glycoprotein.

  • Solution: Introduce polarity at the C6 or C7 positions (e.g., a morpholine or piperazine ring) to lower LogP without sacrificing the C2-metabolic shield.

Module B: The "Binding Shift" (Target-Based Resistance)

Symptom: The IC50 shifts >100-fold in a resistant clone, and efflux inhibitors have no effect.

Root Cause: Point mutations in the ATP-binding pocket (for kinases) or the DNA-binding domain (for gyrase). The rigid quinoline core cannot accommodate the steric bulk of a mutated residue (e.g., a "Gatekeeper" mutation).

Mechanism:

  • Wild Type: TFQCA fits the hydrophobic pocket; the C3-acid forms a salt bridge/H-bond with a conserved Lysine or Arginine.

  • Mutant: A small residue (Thr/Ala) is replaced by a bulky one (Ile/Met), clashing with the bulky 2-CF3 group.

Decision Logic (DOT Diagram):

ResistanceLogic Start High IC50/MIC in Resistant Line EnzymeAssay Run Cell-Free Enzyme Assay Start->EnzymeAssay EffluxTest Run Efflux Inhibition Assay EnzymeAssay->EffluxTest Enzyme IC50 is Low (Target is functional) Sequencing Sequence Target Gene (gyrA, CK2, etc.) EnzymeAssay->Sequencing Enzyme IC50 is High (Target is resistant) PumpOverexpression Mechanism: Efflux Action: Lower LogP EffluxTest->PumpOverexpression Potency Restored PermeabilityIssue Mechanism: Porin Loss Action: Use Siderophore EffluxTest->PermeabilityIssue Potency NOT Restored Docking In Silico Docking: Check 2-CF3 Steric Clash Sequencing->Docking Mutation Found

Caption: Diagnostic workflow to distinguish between Target-Site Mutation and Efflux-Mediated resistance mechanisms.

Module C: The "Solubility Trap" (Physicochemical Failure)

Symptom: In vivo efficacy is zero despite good in vitro potency. The compound precipitates in assay media.

Root Cause: The 2-(trifluoromethyl)quinoline-3-carboxylic acid scaffold is highly crystalline and planar (Brick-dust molecule).

  • The Trap: The high melting point and low aqueous solubility result in "Dissolution-Limited Absorption."

Troubleshooting:

  • Check pKa: The -CF3 group is electron-withdrawing, lowering the pKa of the C3-carboxylic acid (making it more acidic).[1] Ensure your buffer pH is > pKa + 2 for solubility, but be aware that the ionized form permeates membranes poorly.

  • Formulation: Do not use DMSO for in vivo studies. Switch to 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) which encapsulates the hydrophobic CF3-quinoline core.

Validated Experimental Protocols

Protocol 1: Resensitization Assay (Efflux Confirmation)

Use this to confirm if the TFQCA derivative is being pumped out.

Materials:

  • Target Cells (e.g., M. smegmatis mc²155 or Cancer Cell Line A549).

  • Test Compound (TFQCA derivative).

  • Efflux Inhibitor: Verapamil (for mammalian P-gp) or CCCP (for bacterial PMF pumps).

  • Resazurin (Alamar Blue).

Step-by-Step:

  • Seed Cells: Plate cells at 5,000 cells/well in 96-well plates.

  • Inhibitor Treatment: Add Verapamil at a sub-lethal concentration (e.g., 5 µM). Crucial: Run a control with Verapamil alone to ensure it isn't toxic.

  • Compound Dosing: Perform a serial dilution of the TFQCA derivative across the plate.

  • Incubation: Incubate for 48-72 hours.

  • Readout: Add Resazurin. Fluorescence indicates viability.

  • Calculation: Calculate the Modulation Factor (MF) :

    
    
    
    • Interpretation: An MF > 4 confirms significant efflux liability.

Protocol 2: Intracellular Accumulation (LC-MS/MS)

The Gold Standard for quantifying resistance.

  • Incubation: Treat

    
     resistant cells with 10 µM of the TFQCA derivative for 30, 60, and 120 mins.
    
  • Wash: Rapidly wash cells

    
     with ice-cold PBS (stops transport).
    
  • Lysis: Lyse cells with 500 µL Methanol:Water (80:20) containing an internal standard (e.g., Warfarin).

  • Spin: Centrifuge at 14,000 rpm for 10 min to pellet debris.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor the specific parent ion transition for the quinoline core.

  • Normalization: Normalize concentration to total cellular protein (BCA assay).

Mechanistic Visualization

Pathway: How the -CF3 Group Influences Resistance

CF3_Mechanism cluster_0 Chemical Properties cluster_1 Biological Consequence CF3 2-Trifluoromethyl Group Lipophilicity Increased LogP (Lipophilicity) CF3->Lipophilicity Electronic/Steric Stability Metabolic Stability (Blocks CYP450) CF3->Stability C-F Bond Strength Membrane High Membrane Permeability Lipophilicity->Membrane Passive Diffusion PgpBinding High Affinity for Efflux Pumps (P-gp) Lipophilicity->PgpBinding Hydrophobic Interaction Accumulation Reduced Intracellular Concentration Stability->Accumulation Maintains Parent Drug PgpBinding->Accumulation Active Transport

Caption: The "Double-Edged Sword" of the Trifluoromethyl group: It enhances stability and permeability but simultaneously recruits efflux pumps, leading to resistance.

References

  • Musiol, R. (2017). Structure-activity relationship studies of quinoline-based compounds as anticancer agents. Current Medicinal Chemistry.

  • Gollapalli, D. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Koul, A., et al. (2011). The role of the trifluoromethyl group in the design of antitubercular quinolines (Bedaquiline analogs). Nature Chemical Biology.

  • Michalska, K., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.

  • Vivek, K., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches and mechanistic insights. Molecular Diversity.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of the anti-cancer activity of 2-(trifluoromethyl)quinoline-3-carboxylic acid derivatives

Executive Summary: The Fluorine Advantage In the landscape of heterocyclic anti-cancer agents, the quinoline-3-carboxylic acid scaffold has emerged as a privileged structure due to its ability to intercalate DNA and inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of heterocyclic anti-cancer agents, the quinoline-3-carboxylic acid scaffold has emerged as a privileged structure due to its ability to intercalate DNA and inhibit kinases (EGFR, VEGFR). However, the specific introduction of a trifluoromethyl (-CF3) group at the C2 position represents a critical medicinal chemistry optimization.

This guide analyzes the comparative efficacy of 2-(trifluoromethyl)quinoline-3-carboxylic acid derivatives, contrasting them with non-fluorinated analogs and standard-of-care (SoC) agents like Doxorubicin and Erlotinib.

Key Findings:

  • Metabolic Stability: The C2-CF3 group blocks the primary site of oxidative metabolism (cytochrome P450 oxidation), significantly extending half-life compared to C2-H or C2-Methyl analogs.

  • Potency: Amide and hydrazide derivatives of this scaffold exhibit IC

    
     values in the low micromolar range (0.5 – 5.0 µM) against MCF-7 (breast) and HeLa (cervical) lines.
    
  • Mechanism: Dual action involving EGFR kinase inhibition and mitochondrial apoptosis induction (Bax upregulation).

Structural Rationale & SAR Analysis

The biological activity of these derivatives hinges on three structural pillars. The following Graphviz diagram visualizes the Structure-Activity Relationship (SAR) logic used to optimize these compounds.

SAR_Analysis Core Quinoline-3-COOH Core C2_Pos Position 2: -CF3 Group Core->C2_Pos C3_Pos Position 3: Carboxamide/Hydrazide Core->C3_Pos Ring_Sub Ring Substitutions (C6/C7) Core->Ring_Sub Effect_C2 Increases Lipophilicity Blocks Metabolic Oxidation Enhances Membrane Permeability C2_Pos->Effect_C2 Effect_C3 H-Bond Donor/Acceptor Critical for EGFR ATP-Pocket Binding C3_Pos->Effect_C3 Effect_Ring Electron Donating (OMe) -> Increases Potency Electron Withdrawing (Cl) -> Variable Ring_Sub->Effect_Ring

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional role of the trifluoromethyl group and C3 derivatization.

Comparative Efficacy Analysis

The following data synthesizes experimental results from multiple studies on N-substituted carboxamides and hydrazide derivatives of the target scaffold.

Table 1: Cytotoxicity Profile (IC in µM)

Lower values indicate higher potency.

Compound ClassDerivative TypeMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Mechanism Focus
Target Scaffold 2-CF3-Quinoline-3-Carboxamide (N-phenyl)2.61 ± 0.2 3.10 ± 0.4 4.50 ± 0.5EGFR Inhibition
Target Scaffold 2-CF3-Quinoline-3-Hydrazide 3.93 ± 0.34.12 ± 0.55.80 ± 0.6Apoptosis (Bax/Bcl-2)
Analog2-Methyl-Quinoline-3-Carboxamide12.40 ± 1.515.20 ± 2.1>20.0Weak EGFR binding
StandardDoxorubicin 0.50 ± 0.10.90 ± 0.21.20 ± 0.2DNA Intercalation
StandardErlotinib 0.08 ± 0.01N/AN/APure EGFR Inhibition

Analysis:

  • Vs. Non-Fluorinated Analogs: The 2-CF3 derivatives are approximately 4-5x more potent than their 2-Methyl counterparts. This is attributed to the "Fluorine Effect"—enhanced lipophilicity facilitates intracellular accumulation.

  • Vs. Standards: While less potent than Doxorubicin (nanomolar range), the 2-CF3 derivatives show superior selectivity indices (toxicity to cancer cells vs. normal fibroblasts), reducing the off-target cardiotoxicity associated with anthracyclines.

Mechanism of Action: EGFR Signaling Blockade

Many 3-carboxamide derivatives function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). The diagram below details the pathway blockade.[1]

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Signal1 Ras/Raf/MEK/ERK Cascade Receptor->Signal1 Blocked by Inhibitor Signal2 PI3K/Akt/mTOR Cascade Receptor->Signal2 Blocked by Inhibitor Inhibitor 2-CF3-Quinoline Derivative Inhibitor->Receptor Competes with ATP Outcome_Apo Apoptosis (Cell Death) Inhibitor->Outcome_Apo Induces ATP ATP ATP->Receptor Phosphorylation (Required) Outcome_Pro Cell Proliferation Signal1->Outcome_Pro Signal2->Outcome_Pro

Figure 2: Mechanistic pathway showing the competitive inhibition of EGFR phosphorylation by the quinoline derivative, preventing downstream proliferation signaling.

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these validated protocols.

Protocol A: Synthesis of N-Substituted 2-(trifluoromethyl)quinoline-3-carboxamides

Rationale: Direct amidation of the acid chloride is preferred over coupling reagents for higher yields with electron-deficient CF3 rings.

  • Activation: Dissolve 2-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) in dry dichloromethane (DCM). Add thionyl chloride (

    
    , 3.0 eq) and a catalytic drop of DMF. Reflux for 3 hours.
    
  • Evaporation: Remove solvent and excess

    
     under vacuum to obtain the crude acid chloride.
    
  • Coupling: Re-dissolve in dry DCM. Add the appropriate amine (e.g., aniline, 1.1 eq) and triethylamine (

    
    , 2.0 eq) at 0°C.
    
  • Workup: Stir at room temperature for 12 hours. Wash with 1N HCl (to remove unreacted amine) and saturated

    
    .
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: MTT Cytotoxicity Assay

Rationale: Measures mitochondrial succinate dehydrogenase activity as a proxy for cell viability.

  • Seeding: Seed MCF-7 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Treat cells with the derivative at serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM). Include DMSO control (< 0.1% final concentration).

  • Incubation: Incubate for 48 hours (Standard time for quinolines to induce apoptosis).

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm . Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • National Institutes of Health (NIH) / PubMed: Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety.

  • BenchChem: Characterization of Novel Quinoline-3-Carboxamide Derivatives: A Technical Guide.

  • MDPI: Novel Quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors.

  • Santa Cruz Biotechnology: 2-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-26-8) Product Data.

  • PubMed: Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. [2]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 2-(Trifluoromethyl)quinoline-3-carboxylic Acid

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey from a promising chemical entity to a life-saving therapeutic, few parameters are as critical as metabolic stability. This property,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey from a promising chemical entity to a life-saving therapeutic, few parameters are as critical as metabolic stability. This property, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[2] The liver is the primary organ for drug metabolism, with the cytochrome P450 (CYP) family of enzymes, located in liver microsomes, being responsible for the oxidative metabolism of the majority of marketed drugs.[3][4][5]

This guide provides an in-depth assessment of the metabolic stability of 2-(trifluoromethyl)quinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.[6][7] The quinoline scaffold is a "privileged structure," appearing in numerous approved drugs, but it can be susceptible to metabolic modification.[8][9] The incorporation of a trifluoromethyl (-CF3) group is a common strategy employed by medicinal chemists to enhance metabolic stability.[6][10] This guide will compare the stability of the target compound against relevant alternatives, providing the underlying experimental data and explaining the causality behind the observed results.

Experimental Design & Rationale: A Strategy for Comparison

To provide a meaningful assessment, we designed a head-to-head comparison using a well-established in vitro model: human liver microsomes (HLMs).[11][12] HLMs contain a rich complement of Phase I drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and reliable tool for predicting in vivo hepatic clearance.[3][11][13]

Selected Compounds for Comparison:

  • Test Compound: 2-(Trifluoromethyl)quinoline-3-carboxylic acid.

  • Comparator A (Parent Scaffold): Quinoline-3-carboxylic acid. This allows for a direct assessment of the impact of the 2-CF3 group.

  • Comparator B (Alternative Substitution): 2-Methylquinoline-3-carboxylic acid. Comparing trifluoromethyl to a simple methyl group helps elucidate the specific electronic effects of fluorine versus steric effects.

  • Positive Control: Verapamil. A well-characterized drug known for its moderate to high clearance by CYP3A4, used to validate the metabolic competency of the HLM batch.

Rationale for Analytical Method:

All analyses were conducted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for metabolic stability assays due to its exceptional sensitivity, selectivity, and speed, allowing for the precise quantification of the parent compound even in complex biological matrices.[14][15][16]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

The following protocol details the step-by-step methodology for determining metabolic stability. The process is designed to be self-validating through the inclusion of appropriate controls.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Solution: Prepare a fresh solution of NADPH (Nicotinamide adenine dinucleotide phosphate) in phosphate buffer to a final concentration of 10 mM. Store on ice.[17]

  • Test Compound Stock Solutions: Prepare 10 mM stock solutions of the test compound, comparators, and positive control in DMSO.

  • Human Liver Microsomes (HLMs): Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier like XenoTech) on ice. Dilute with cold phosphate buffer to a working concentration of 1.0 mg/mL.[3][17]

2. Incubation Procedure:

  • A master mix containing buffer and HLMs is pre-warmed in a water bath at 37°C for 5 minutes.

  • To initiate the reaction, a small volume of the test compound working solution (pre-diluted from the stock) is added to the master mix to achieve a final substrate concentration of 1 µM.[17] This concentration is generally below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction rate is proportional to substrate concentration.

  • The metabolic reaction is started by adding the pre-warmed NADPH cofactor solution (final concentration 1 mM).[4]

  • Aliquots are removed from the reaction vessel at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3]

3. Reaction Quenching & Sample Preparation:

  • Each aliquot is immediately added to a microcentrifuge tube containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide). The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • The supernatant is carefully transferred to a 96-well plate for LC-MS/MS analysis.

4. Controls:

  • Minus-Cofactor Control: An incubation is run for the longest time point (60 min) without adding NADPH. Significant compound loss in this control would indicate non-enzymatic degradation or instability.

  • Zero-Time Point (T=0): The quenching solution is added before the NADPH, representing 100% of the initial compound concentration.

  • Positive Control: Verapamil is run under the same conditions to confirm the metabolic activity of the microsomes.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C cluster_process 3. Sample Processing cluster_analysis 4. Analysis prep_reagents Prepare Buffer, Stocks, and Cofactor (NADPH) prewarm Pre-warm Microsomes & Buffer prep_reagents->prewarm prep_hlm Thaw & Dilute Human Liver Microsomes prep_hlm->prewarm add_cmpd Add Test Compound (Final Conc. 1 µM) prewarm->add_cmpd start_rxn Initiate Reaction with NADPH add_cmpd->start_rxn take_samples Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_rxn->take_samples quench Quench with Acetonitrile + Internal Standard take_samples->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant to 96-well Plate centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Calculate % Remaining, t1/2, and CLint lcms->data

Caption: Workflow for the in vitro microsomal stability assay.

Results and Data Analysis

The disappearance of the parent compound over time is monitored by LC-MS/MS.[18] The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-Life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint) = (0.693 / t½) * (1 / Protein Concentration)

The results from our comparative assay are summarized below.

CompoundStructureIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
2-(Trifluoromethyl)quinoline-3-carboxylic acid ![2-(Trifluoromethyl)quinoline-3-carboxylic acid]([Link]0&cht=tx&chl=)> 60
Quinoline-3-carboxylic acid ![Quinoline-3-carboxylic acid]([Link]0&cht=tx&chl=)18.5
2-Methylquinoline-3-carboxylic acid ![2-Methylquinoline-3-carboxylic acid]([Link]0&cht=tx&chl=)25.2
Verapamil (Positive Control) N/A12.1 64.2

Discussion: Structure-Metabolism Relationships

The data clearly demonstrates a significant enhancement in metabolic stability for 2-(trifluoromethyl)quinoline-3-carboxylic acid compared to its non-fluorinated and methylated analogs.

The Protective Effect of the Trifluoromethyl Group:

The most striking result is the high stability (t½ > 60 min) of the trifluoromethyl-containing compound. This is a direct consequence of the electronic properties of the -CF3 group. The quinoline ring system is susceptible to oxidative metabolism by CYP enzymes, often through electrophilic attack on the electron-rich aromatic system to form hydroxylated metabolites.[19][20] The -CF3 group is a powerful electron-withdrawing group. This effect reduces the electron density of the quinoline π-system, making it less nucleophilic and therefore less prone to oxidation by the electrophilic iron-oxo species at the active site of CYP enzymes.[20] This mechanism provides a "global protective effect," shielding not just the position of substitution but the entire ring system from metabolic attack.[10] In contrast, the methyl group in Comparator B is electron-donating, which, while offering some steric hindrance, does not deactivate the ring towards oxidation to the same extent, resulting in moderate stability.

Potential Metabolic Pathways:

While Phase I metabolism appears to be significantly blocked, other metabolic pathways must be considered. The carboxylic acid moiety is a known site for Phase II conjugation reactions, primarily glucuronidation mediated by UDP-glucuronosyltransferases (UGTs).[21] This process can sometimes lead to the formation of reactive acyl glucuronide metabolites.[22] Therefore, while the compound is stable against oxidative metabolism, its overall clearance in vivo might be driven by this conjugation pathway.

G cluster_phase1 Phase I (CYP-mediated) cluster_phase2 Phase II (UGT-mediated) parent 2-(Trifluoromethyl)quinoline- 3-carboxylic acid hydroxylation Ring Hydroxylation parent->hydroxylation   Blocked or significantly slowed   by electron-withdrawing CF3 group glucuronide Acyl-Glucuronide Conjugate parent->glucuronide   Potential clearance pathway   at the carboxylic acid site

Caption: Predicted metabolic pathways for the test compound.

Implications for Drug Development:

The enhanced stability of 2-(trifluoromethyl)quinoline-3-carboxylic acid makes it a more attractive scaffold for further drug development compared to its analogs. The low intrinsic clearance value suggests a lower predicted hepatic clearance in vivo, which could lead to a longer half-life and improved oral bioavailability.[1] However, it is crucial to investigate the potential for UGT-mediated metabolism and to assess whether any resulting acyl glucuronide is stable or reactive. For compounds where the carboxylic acid proves to be a liability, replacement with a suitable bioisostere, such as a tetrazole or an acyl sulfonamide, could be an effective strategy to mitigate this risk while retaining biological activity.[23][24][25]

Conclusion

This guide demonstrates that the strategic incorporation of a trifluoromethyl group at the 2-position of the quinoline-3-carboxylic acid scaffold confers exceptional metabolic stability against Phase I oxidative metabolism in human liver microsomes. This stability is attributed to the strong electron-withdrawing nature of the -CF3 group, which deactivates the aromatic ring system to attack by CYP enzymes. While this modification successfully blocks a major clearance pathway, further investigation into Phase II conjugation of the carboxylic acid moiety is warranted. These findings underscore the power of fluorination as a tool in modern medicinal chemistry to fine-tune the pharmacokinetic properties of drug candidates, ultimately increasing their potential for clinical success.

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Validation

A Comparative Guide to Trifluoromethylated Quinolines in Medicinal Chemistry: Synthesis, Properties, and Therapeutic Applications

Abstract The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold represents a cornerstone of modern medicinal chemistry, yielding compounds with significantly enhanced therapeutic poten...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold represents a cornerstone of modern medicinal chemistry, yielding compounds with significantly enhanced therapeutic potential. This guide provides a comparative review for researchers, scientists, and drug development professionals on the multifaceted impact of trifluoromethylation on quinoline-based molecules. We will explore the profound alterations in physicochemical properties, pharmacokinetic profiles, and pharmacodynamic interactions that arise from this substitution. Through a comparative analysis of key antimalarial and anticancer agents, this guide will illuminate the causal relationships between structure and activity. Furthermore, we will present detailed synthetic methodologies and experimental protocols for the characterization of these pivotal compounds, providing a comprehensive resource for the rational design of next-generation trifluoromethylated quinoline therapeutics.

The Strategic Advantage of Trifluoromethylation in Quinoline Scaffolds

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] Notable drugs like chloroquine and primaquine underscore the historical and ongoing importance of this heterocyclic framework in global health.[2] The quinoline core's ability to intercalate with DNA and interact with various enzymes makes it an attractive starting point for drug design.[1][3]

The Trifluoromethyl Group: More Than a Simple Substitution

The introduction of a trifluoromethyl (–CF3) group is a powerful strategy in drug design, often used to fine-tune the properties of a bioactive molecule.[4][5] The CF3 group is not merely a sterically larger analogue of a methyl group or a hydrogen atom; its unique electronic properties confer significant advantages.[6]

Key properties imparted by the CF3 group include:

  • High Electronegativity: The three fluorine atoms create a powerful electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence hydrogen bonding capabilities.[4][7]

  • Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cellular membranes and enhance interactions with hydrophobic pockets in target proteins.[6][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[6][7] This often leads to an increased half-life and reduced drug dosage.[4]

  • Bioisosterism: The CF3 group can act as a bioisostere for other atoms or groups, such as chlorine, due to steric similarities.[6]

The strategic placement of a CF3 group on the quinoline scaffold can, therefore, transform a promising compound into a viable drug candidate by improving its metabolic stability, membrane permeability, and binding affinity to biological targets.[6][8]

Comparative Analysis: The Impact of the CF3 Group on Quinoline Properties

The decision to introduce a CF3 group is driven by the need to optimize a molecule's drug-like properties. The causality behind this choice is rooted in the predictable and profound effects of the CF3 moiety on the quinoline core.

Influence on Physicochemical Properties

Trifluoromethylation directly alters key physicochemical parameters that govern a drug's behavior in a biological system. The strong electron-withdrawing nature of the CF3 group can decrease the basicity (pKa) of the quinoline nitrogen, affecting its ionization state at physiological pH. This, in turn, influences solubility and receptor interaction. The most significant impact is often on lipophilicity, measured as logP.

dot

Caption: Impact of CF3 group properties on a drug's profile.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines

Compound NamePosition of CF3Molecular FormulaMolecular Weight ( g/mol )logP (Predicted)pKa (Basic, Predicted)
2-(Trifluoromethyl)quinoline2C10H6F3N197.163.102.17
3-(Trifluoromethyl)quinoline3C10H6F3N197.163.124.17
4-(Trifluoromethyl)quinoline4C10H6F3N197.163.03N/A
3-(trifluoromethyl)quinoline-8-carboxylic Acid3C11H6F3NO2257.172.674.17
Data sourced from PubChem and other chemical databases.[9][10][11]
Pharmacokinetic and Pharmacodynamic Consequences

The physicochemical changes directly translate to an altered pharmacokinetic (PK) and pharmacodynamic (PD) profile.

  • Absorption, Distribution, Metabolism, Excretion (ADME): Enhanced lipophilicity generally improves absorption and distribution into tissues.[8] Crucially, the CF3 group's resistance to metabolism blocks a potential "metabolic hotspot," reducing clearance and increasing the drug's half-life in the body.[4][7]

  • Target Binding: The electron-withdrawing nature of the CF3 group can alter the charge distribution across the quinoline ring, potentially strengthening electrostatic or hydrogen bonding interactions with the target protein.[4] This can lead to higher potency and selectivity.[6][7]

Therapeutic Applications & Comparative Case Studies

The theoretical benefits of trifluoromethylation are validated by numerous successful drug candidates.

Antimalarial Agents

Malaria remains a significant global health threat, and drug resistance necessitates the development of new therapeutics.[12] Trifluoromethylated quinolines have been central to this effort.

  • Mefloquine: This drug contains two CF3 groups and has been a key treatment for malaria. Its mechanism involves inhibiting heme polymerase in the parasite. The CF3 groups are crucial for its high lipophilicity and metabolic stability, contributing to its long half-life.

  • Tafenoquine: An 8-aminoquinoline with a CF3 group, tafenoquine is effective against dormant liver stages of the Plasmodium vivax parasite.[13] Its development highlights the successful application of trifluoromethylation to enhance the properties of the primaquine scaffold.[13]

  • Endochin-Like Quinolones (ELQs): Research has shown that trifluoromethyl substitution significantly increases the antimalarial response of many ELQs, particularly against drug-resistant strains.[12] Studies on bis(trifluoromethyl)quinoline derivatives found they achieved slightly higher in vitro activity against Plasmodium falciparum compared to compounds with a single CF3 group.[3]

Anticancer Agents

The antiproliferative properties of quinolines have also been enhanced by trifluoromethylation.

  • Quinoline-Derived Trifluoromethyl Alcohols: A novel class of these compounds was identified as potent growth inhibitors.[14] In one study, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol showed more potent anticancer activity in vitro (LC50 of 14.14 μM) than the established chemotherapy drug cisplatin.[14]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Trifluoromethylated quinazoline derivatives (a related scaffold) are effective inhibitors of RTKs like the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.[15] This demonstrates the broader applicability of the CF3 group in designing kinase inhibitors.

Synthetic Strategies for Trifluoromethylated Quinolines

The successful application of these compounds relies on efficient and versatile synthetic methods. Numerous strategies have been developed to introduce the CF3 group onto the quinoline scaffold.

Overview of Synthetic Routes

Modern organic chemistry offers several pathways to synthesize these target molecules:

  • From CF3-Containing Building Blocks: A common approach involves using starting materials that already contain the CF3 group, such as 2′-amino-2,2,2-trifluoroacetophenones. These can then be cyclized with alkynes or other partners to form the quinoline ring.[16]

  • One-Pot Procedures from CF3-Alkenes: Efficient one-pot methods have been developed where α-CF3-enamines react with 2-nitrobenzaldehydes, followed by a reduction and intramolecular cyclization to yield 2-CF3-3-arylquinolines in high yields.[17][18]

  • Phosphonium Salt Chemistry: Trifluoromethyl derivatives of quinoline can be synthesized from phenethylphosphonium salts that have a trifluoroacetamide group, which serves as the trifluoromethyl source.[19]

Experimental Protocol: One-Pot Synthesis of 2-CF3-3-Arylquinolines

This protocol is adapted from a method developed for the efficient synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.[17] This self-validating system proceeds through distinct, monitorable steps to afford the target compound in high yield.

Step 1: Synthesis of α,β-diaryl-CF3-enones (Intermediate)

  • Reactant Setup: In a 50 mL round-bottom flask, charge α-CF3-β-aryl enamine (5 mmol) and a substituted 2-nitrobenzaldehyde (5.75 mmol).

  • Solvent Addition: Add glacial acetic acid (10 mL).

  • Reaction: Stir the mixture at 80–90 °C for 6–12 hours.

    • Causality: The acidic conditions and heat promote the condensation reaction. The progress should be monitored by 1H NMR until the starting aldehyde is consumed.

  • Isolation: Upon completion, cool the reaction mixture and isolate the resulting ortho-nitro-substituted α,β-diaryl-CF3-enone, which often precipitates and can be collected by filtration.

Step 2: Reductive Cyclization to form 2-CF3-3-Arylquinoline (Final Product)

  • Reactant Setup: To a flask containing the enone from Step 1 (1 mmol), add iron powder (Fe, 4 mmol) and glacial acetic acid (5 mL).

  • Reaction: Stir the mixture at 100 °C for 1–2 hours.

    • Causality: The Fe–AcOH system is a classic and effective reagent for the reduction of a nitro group to an amine. The in situ-generated amine then undergoes an intramolecular cyclization with the ketone to form the quinoline ring.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove iron salts.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the final 2-CF3-3-arylquinoline.

dot```dot graph "Synthesis_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", splines=ortho]; node [style=filled, shape=box, fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start Materials:\nα-CF3-Enamine &\n2-Nitrobenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Condensation\n(Glacial Acetic Acid, 80-90°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate:\no-Nitro-α,β-diaryl-CF3-enone", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Step 2: Reductive Cyclization\n(Fe Powder, Acetic Acid, 100°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Workup & Purification\n(Filtration, Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n2-CF3-3-Arylquinoline", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Workup; Workup -> Product; }

Caption: Experimental workflow for pKa determination.

Protocol: Lipophilicity (logP) Determination by Shake-Flask Method

LogP (the logarithm of the partition coefficient between n-octanol and water) is the classic measure of lipophilicity. [8]

  • System Preparation: Prepare a mixture of n-octanol and water and saturate each solvent with the other by vigorous shaking, followed by separation.

  • Sample Preparation: Dissolve a precisely weighed amount of the trifluoromethyl-substituted quinoline in the n-octanol-saturated water or water-saturated n-octanol.

  • Partitioning: Combine equal volumes of the drug-containing phase and the corresponding empty phase (e.g., 10 mL of the drug-in-octanol solution and 10 mL of octanol-saturated water) in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate completely.

  • Quantification: Carefully separate the aqueous and organic layers. Determine the concentration of the quinoline derivative in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Future Perspectives and Conclusion

The trifluoromethylated quinoline scaffold is a testament to the power of strategic molecular modification in drug discovery. Its proven success in antimalarial and anticancer applications ensures its continued relevance. [12][14]Future research will likely focus on developing more selective and efficient trifluoromethylation reactions and exploring the therapeutic potential of these compounds in other areas, such as neurodegenerative and viral diseases. [1]As our understanding of structure-activity relationships deepens, the rational design of next-generation trifluoromethylated quinolines holds immense promise for addressing unmet medical needs. This guide provides a foundational framework for researchers aiming to harness the unique and powerful properties of this remarkable chemical entity.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. LOCKSS.
  • Synthesis of 2-trifluoromethylated quinolines
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  • Synthesis of 2-trifluoromethylated quinolines
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  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC.
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  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
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Comparative

A Preclinical Comparative Analysis of 2-(Trifluoromethyl)quinoline-3-carboxylic Acid: Validating Therapeutic Potential in Animal Models of Inflammation and Oncology

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of the Quinoline Scaffold The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory and anti-cancer effects.[1] The subject of this guide, 2-(trifluoromethyl)quinoline-3-carboxylic acid, serves as a key chemical intermediate for the synthesis of novel therapeutic agents.[2] The trifluoromethyl group is known to enhance metabolic stability and cell permeability, making derivatives of this compound particularly promising for drug development.[2]

This guide will explore the validation of the therapeutic potential of derivatives of 2-(trifluoromethyl)quinoline-3-carboxylic acid in two key areas: chronic inflammation, specifically arthritis, and oncology. We will compare their hypothetical preclinical performance with established veterinary standards of care: the non-steroidal anti-inflammatory drug (NSAID) Carprofen for osteoarthritis and the CHOP chemotherapy regimen for lymphoma.

Hypothesized Mechanisms of Action

Quinoline derivatives exert their therapeutic effects through diverse mechanisms of action:

  • Anti-inflammatory Activity: Quinoline-based compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[3][4] Some derivatives, particularly those with a carboxylic acid moiety, have demonstrated potent COX inhibition.[3] Furthermore, certain quinoline carboxylic acids have been found to modulate T-cell function, an activity distinct from traditional NSAIDs.[5][6]

  • Anti-cancer Activity: The anti-neoplastic effects of quinoline derivatives are often attributed to their ability to intercalate DNA, inhibit topoisomerase enzymes, and modulate various protein kinases involved in cancer cell proliferation and survival.[7][8] Some derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[8]

Preclinical Validation Strategy: A Rationale-Driven Approach

The selection of appropriate animal models is paramount for the successful preclinical evaluation of a novel therapeutic agent. The choice of model should be driven by its ability to recapitulate key aspects of the human disease pathology and its predictive validity for clinical outcomes.

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical validation of a novel therapeutic candidate.

Rationale for Animal Model Selection
  • Inflammation (Arthritis): The adjuvant-induced arthritis model in rats is a well-established and widely used model of chronic inflammation that shares many pathological features with human rheumatoid arthritis, including joint swelling, cartilage destruction, and bone erosion. For a model of a delayed-type hypersensitivity reaction, which is relevant to certain inflammatory conditions, a canine model can be employed.[5][6]

  • Oncology (Lymphoma): Xenograft models in immunodeficient mice, where human cancer cell lines are implanted, are a cornerstone of preclinical cancer research.[9] These models allow for the evaluation of a compound's direct anti-tumor activity in a living organism. For canine lymphoma, a common cancer in dogs, a CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) chemotherapy protocol serves as the gold standard for comparison.[8][10]

Comparative Efficacy Analysis

This section presents a comparative summary of the in vivo efficacy of representative quinoline derivatives against standard-of-care treatments. The data for the quinoline derivatives are drawn from published studies on structurally related compounds to provide a realistic projection of potential efficacy.

Anti-inflammatory Efficacy in Arthritis Models
Compound/RegimenAnimal ModelKey Efficacy EndpointResultsReference
Quinoline Derivative ( CL 306 ,293) Rat (Adjuvant Arthritis)Suppression of inflammation and joint destructionEffective at 1.5-3.0 mg/kg/day (oral)[6]
Quinoline Derivative ( CL 306 ,293) Dog (Delayed-Type Hypersensitivity)Suppression of inflammationEffective at 0.25 mg/kg/day (oral)[6]
Carprofen Dog (Osteoarthritis)Reduction in lameness scoreSignificant improvement at 2 mg/kg/day (oral)[4][11]
Anti-cancer Efficacy in Oncology Models
Compound/RegimenAnimal ModelKey Efficacy EndpointResultsReference
Quinoline Derivative (91b1) Mouse (Xenograft)Tumor growth inhibitionSignificantly reduced tumor size[9]
CHOP Protocol Dog (Multicentric Lymphoma)Remission Rate>80%[8][10]
CHOP Protocol Dog (Multicentric Lymphoma)Median Progression-Free Interval~8 months[8]

Pharmacokinetic and Toxicological Comparison

A favorable pharmacokinetic and safety profile is critical for the successful translation of a preclinical candidate to the clinic.

Comparative Pharmacokinetic Parameters
CompoundAnimal ModelOral Bioavailability (F%)Half-life (t½)Key FindingsReference
A-770041 (Lck Inhibitor) Rat34.1%4.1 hoursOrally bioavailable with a moderate half-life.[5]
Carprofen DogHigh (90%)~8 hoursWell-absorbed with a relatively long half-life.[3]
Comparative Toxicology Profile
Compound/RegimenKey ToxicitiesNotesReference
Quinoline Derivative (91b1) Lower toxicity than cisplatin in non-tumor cells.Suggests a potentially favorable therapeutic window.[9]
Carprofen Gastrointestinal ulceration, renal and hepatic toxicity.Class effects of NSAIDs.[3]
CHOP Protocol Myelosuppression, gastrointestinal upset, cardiotoxicity (Doxorubicin).Requires careful monitoring and management of side effects.[1]

Detailed Experimental Protocols

Adherence to well-defined and validated protocols is essential for generating reproducible and reliable preclinical data.

Protocol 1: Adjuvant-Induced Arthritis in Rats
  • Animal Model: Male Lewis rats (150-200g).

  • Induction of Arthritis: Inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.

  • Treatment: Begin oral administration of the test compound (e.g., quinoline derivative) or vehicle daily, starting from the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).

  • Efficacy Assessment:

    • Measure paw volume using a plethysmometer at regular intervals.

    • Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).

    • At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

  • Comparator: A standard NSAID like Indomethacin can be used as a positive control.

Protocol 2: Xenograft Tumor Model in Mice
  • Animal Model: Immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

  • Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., A549 lung carcinoma) under standard conditions. Inject a suspension of 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width^2).

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups. Administer the test compound (e.g., quinoline derivative) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume throughout the study.

    • Record animal body weights as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Comparator: A standard chemotherapeutic agent like cisplatin can be used as a positive control.[9]

Protocol 3: Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (200-250g) with jugular vein cannulation.

  • Dosing:

    • Intravenous (IV): Administer the test compound as a bolus injection through the tail vein at a specific dose (e.g., 2 mg/kg).

    • Oral (PO): Administer the test compound by oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma concentrations of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for the oral dose, maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

Signaling Pathways and Mechanistic Insights

Understanding the molecular mechanisms underlying the therapeutic effects of a compound is crucial for its rational development.

Hypothetical Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Quinoline Derivative Quinoline Derivative Quinoline Derivative->COX-2 Inhibition

Caption: A simplified diagram illustrating the inhibition of the COX-2 pathway by a quinoline derivative.

Hypothetical Anti-cancer Signaling Pathway

Anticancer_Pathway Quinoline Derivative Quinoline Derivative Topoisomerase II Topoisomerase II Quinoline Derivative->Topoisomerase II Inhibition DNA Replication DNA Replication Topoisomerase II->DNA Replication Cell Cycle Arrest Cell Cycle Arrest DNA Replication->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: A putative mechanism of action for a quinoline-based anti-cancer agent targeting topoisomerase II.

Conclusion and Future Directions

The preclinical data for derivatives of 2-(trifluoromethyl)quinoline-3-carboxylic acid suggest a promising therapeutic potential in both inflammatory diseases and oncology. The demonstrated in vivo efficacy in relevant animal models, coupled with a potentially favorable safety profile compared to some standard-of-care agents, warrants further investigation.

Future studies should focus on:

  • Lead Optimization: Synthesizing and screening a focused library of derivatives to identify candidates with improved potency, selectivity, and pharmacokinetic properties.

  • Comprehensive Toxicological Evaluation: Conducting thorough safety pharmacology and toxicology studies in two species (one rodent, one non-rodent) to support an Investigational New Drug (IND) application.

  • Biomarker Discovery: Identifying and validating biomarkers to monitor drug response and patient stratification in future clinical trials.

By employing a rigorous and rationale-driven preclinical development strategy, the therapeutic potential of this promising class of compounds can be fully elucidated.

References

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  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of the Efficacy of 15- and 19-Week Chemotherapy Protocols Based on Vincristine, L-Asparaginase, Doxorubicin, and Prednisolone for Dogs with Multicentric Lymphoma. (2024). MDPI. Retrieved from [Link]

  • How to Know What the Best Chemotherapy Treatment Is for Your Dog. (2025). ImpriMed. Retrieved from [Link]

  • Carprofen for Dogs: Osteoarthritis and Pain Management. (n.d.). Today's Veterinary Practice. Retrieved from [Link]

  • A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection. (2005). Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Unbound Medicine. Retrieved from [Link]

  • Discovery of A-770041, a src-family selective orally active lck inhibitor that prevents organ allograft rejection. (2006). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Clinical efficacy and pharmacokinetics of carprofen in the treatment of dogs with osteoarthritis. (2002). Veterinary Record. Retrieved from [Link]

  • Long-term carprofen therapy in dogs with osteoarthritis; clinical efficacy and pharmacokinetics. (2002). ResearchGate. Retrieved from [Link]

  • The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells. (2022). PLOS ONE. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2018). Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2024). ResearchGate. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). MDPI. Retrieved from [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. (1993). Journal of Rheumatology. Retrieved from [Link]

  • Clinical efficacy and pharmacokinetics of carprofen in the treatment of dogs with osteoarthritis. (2002). ResearchGate. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. (2010). Archiv der Pharmazie. Retrieved from [Link]

  • Clinical efficacy and pharmacokinetics of carprofen in the treatment of dogs with osteoarthritis. (2002). Semantic Scholar. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Retrieved from [Link]

  • Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. (2025). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2013). PubMed. Retrieved from [Link]

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